2-Chloro-2,3,3-Trifluorocyclobutanone

Description

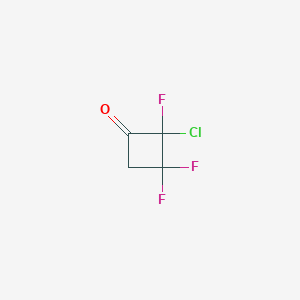

Structure

3D Structure

Properties

Molecular Formula |

C4H2ClF3O |

|---|---|

Molecular Weight |

158.50 g/mol |

IUPAC Name |

2-chloro-2,3,3-trifluorocyclobutan-1-one |

InChI |

InChI=1S/C4H2ClF3O/c5-4(8)2(9)1-3(4,6)7/h1H2 |

InChI Key |

CSYMEKADUPIVSG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C(C1(F)F)(F)Cl |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Chloro 2,3,3 Trifluorocyclobutanone and Analogs

Ring-Opening Reactions of Strained Halogenated Cyclobutanones

The significant ring strain in cyclobutane (B1203170) derivatives makes them susceptible to ring-opening reactions, a characteristic that is harnessed in organic synthesis to produce acyclic compounds. nih.gov The presence of activating groups, such as carbonyls and halogens, can further facilitate these transformations under various conditions.

Substituted cyclobutanes can undergo ring-opening reactions in the presence of nucleophiles. chemistryviews.org For instance, donor-acceptor cyclobutanes react with electron-rich arenes, thiols, and selenols in a Friedel–Crafts-type reaction catalyzed by a Lewis acid like aluminum trichloride (AlCl₃). chemistryviews.org This process yields ring-opened products in moderate to very good yields. chemistryviews.org

In a similar vein, the nucleophilic ring-opening of donor-acceptor cyclopropanes, which share the characteristic of ring strain with cyclobutanes, has been achieved using a Brønsted acid catalyst in a fluorinated alcohol solvent. scispace.com This methodology is amenable to a wide array of nucleophiles, including arenes, indoles, azides, diketones, and alcohols, and proceeds at room temperature. scispace.com The proposed mechanism involves the protonation of the acceptor group on the cyclopropane ring, which activates the benzylic carbon for nucleophilic attack in a process akin to an SN2 displacement. scispace.com

While specific studies on 2-Chloro-2,3,3-Trifluorocyclobutanone were not detailed in the provided results, the principles governing the nucleophilic ring-opening of other strained, halogenated cyclic systems are applicable. The electron-withdrawing nature of the fluorine and chlorine atoms, coupled with the carbonyl group, would likely activate the cyclobutanone (B123998) ring of this compound to attack by various nucleophiles.

Ring-opening of cyclobutanone derivatives can also be achieved through radical-mediated pathways. A notable example involves the iminyl-radical-triggered carbon-carbon bond cleavage of cyclobutanone oximes. researchgate.net This strategy provides an efficient route to distally cyano-substituted alkyl radicals. researchgate.net For instance, a method involving the promotion by TBHP/ammonium/iodide has been developed for the ring-opening of various cyclobutanones to produce γ-iodo nitriles. researchgate.net The transformation is initiated by in situ imination, followed by the formation of an iminyl radical which then undergoes β-scission to yield a ring-opened carbon-centered radical. researchgate.net

Photochemical methods have also been employed to initiate radical ring-opening reactions. In one study, a visible light-induced α-selective radical ring-opening of 1,3-disubstituted acyl bicyclobutanes with alkyl radical precursors was used to synthesize functionalized cyclobutenes. nih.gov This reaction is compatible with primary, secondary, and tertiary alkyl halides. nih.gov

A novel method for the ring-opening of cyclobutanone oxime derivatives utilizes sulfuryl fluoride (SO₂F₂). beilstein-journals.orgbeilstein-journals.org This SO₂F₂-mediated reaction allows for the synthesis of δ-olefin-containing aliphatic nitriles through a ring-opening cross-coupling with alkenes. beilstein-journals.orgbeilstein-journals.org This transformation is characterized by its broad substrate scope, mild reaction conditions, and direct N-O bond activation. beilstein-journals.org

The proposed mechanism for this reaction begins with the reaction of the cyclobutanone oxime with SO₂F₂ in the presence of a base, which generates an oxime sulfonyl ester intermediate (fluorosulfonate). beilstein-journals.orgnih.gov This intermediate is then thought to undergo a single-electron reduction by a copper catalyst to form an iminyl radical. beilstein-journals.orgnih.gov Subsequent β-scission of the C-C bond in the cyclobutane ring leads to the ring-opened radical species, which can then react further. The presence of a radical scavenger, such as TEMPO, was shown to significantly decrease the yield of the product, supporting the proposed radical-mediated mechanism. beilstein-journals.org

Table 1: Conditions for SO₂F₂-Mediated Ring-Opening Cross-Coupling

| Parameter | Condition |

| Reactants | Cyclobutanone oxime, Alkene |

| Reagent | Sulfuryl Fluoride (SO₂F₂) |

| Catalyst | Copper catalyst (e.g., Cu₂O) |

| Base | N,N-Diisopropylethylamine (DIPEA) |

| Solvent | Dioxane/PhCF₃ (1:1) |

| Atmosphere | SO₂F₂ (balloon) |

| Temperature | 100°C |

This table is based on initial reaction optimization data presented in the search results. beilstein-archives.org

Rearrangement Reactions

In addition to ring-opening, halogenated cyclobutanone derivatives can undergo various rearrangement reactions to form new cyclic structures.

An oxidative rearrangement of N,O-ketals prepared from cyclobutanones has been developed, leading to the formation of pyrrolidone derivatives. jst.go.jpresearchgate.net This reaction is induced by a halogen source, such as N-Bromosuccinimide (NBS). The reaction is believed to proceed through an iminium ether intermediate. jst.go.jpresearchgate.net Depending on the reaction medium, two different types of pyrrolidone products can be obtained, containing either a halogen atom or a hydroxyl group. jst.go.jpresearchgate.net

The plausible reaction pathway involves the initial bromination of the nitrogen in the N,O-ketal with NBS. jst.go.jp This is followed by a rearrangement that is assisted by the oxygen atom, leading to the formation of the common iminium ether intermediate. jst.go.jp In a solvent like dichloromethane (CH₂Cl₂), a nucleophilic attack by the bromide generated during the reaction can occur, leading to a brominated product. jst.go.jp This type of rearrangement represents an important class of 1,2-carbon migration reactions to a nitrogen atom. jst.go.jp

The semipinacol rearrangement is a valuable transformation in organic synthesis for constructing carbon skeletons. wikipedia.org A key feature of this reaction is the generation of an electrophilic carbon center adjacent to an oxygen-containing carbon, which drives a 1,2-migration of a C-C or C-H bond to form a carbonyl group. wikipedia.org

Recently, a hypervalent fluoro-λ³-iodane-triggered semipinacol rearrangement has been reported as part of a cascade reaction for the synthesis of α-fluoro ketones. acs.orgacs.orgchemrxiv.org This method involves a fluorination and aryl migration cascade of styrene derivatives, leading to cyclopentanones with a tertiary C,F-carbon center adjacent to the ketone group. acs.orgchemrxiv.org The halogenation-triggered semipinacol rearrangement of allylic alcohols is a well-established method for creating all-carbon quaternary centers α to a carbonyl group. chemrxiv.org This process is initiated by the formation of an electrophilic halonium ion. chemrxiv.org

While not a direct rearrangement of the cyclobutanone ring itself, this methodology highlights the use of rearrangement strategies in the synthesis of complex fluorinated ketones. The reaction cascade is initiated by the activation of a cyclobutanol (B46151) with a fluoro-iodane reagent in the presence of a Lewis acid, such as AgBF₄, to generate an α-fluoro cyclobutanol intermediate. acs.org

Cyclobutyl Ring Expansion Reactions

Ring expansion reactions of cyclobutanes are driven by the release of inherent ring strain (ca. 25 kcal mol⁻¹) and the formation of more stable five- or six-membered rings. For halogenated cyclobutanones like this compound, several mechanistic pathways for ring expansion are plausible, primarily involving carbocationic or radical intermediates.

One common pathway for ring expansion is a carbocation rearrangement. The formation of a carbocation adjacent to the cyclobutane ring, for instance, by the departure of a leaving group or protonation of an exocyclic alcohol, can trigger the migration of one of the ring's C-C bonds. This migration expands the ring by one carbon, converting the cyclobutyl system into a more stable cyclopentyl cation, which is then trapped by a nucleophile. The stability of carbocations increases with the number of connected alkyl groups, providing a thermodynamic driving force for the rearrangement.

Alternatively, free radical-mediated pathways offer a powerful method for cyclobutanone ring expansion. These reactions typically involve the generation of a carbon-centered radical on a side chain attached to the cyclobutanone ring. This radical can then add to the carbonyl carbon, forming a bicyclic alkoxy radical intermediate. Subsequent β-scission of this intermediate can cleave one of the cyclobutane C-C bonds, resulting in an expanded ring system. This methodology has been successfully employed to construct cis-fused seven- and eight-membered rings from exo-substituted cyclobutanones. The release of the four-membered ring strain is a key driving force in this process. While specific studies on this compound are not detailed in the surveyed literature, these established mechanisms for cyclobutanone expansion suggest its potential as a substrate for similar transformations.

Cycloaddition Reactions Involving Halogenated Cyclobutanones

Cycloaddition reactions are fundamental processes in organic synthesis for constructing cyclic systems. While cyclobutanones are often the products of [2+2] cycloadditions (e.g., from ketenes and alkenes), they can also participate as reactants in subsequent cycloaddition reactions, primarily through the reactivity of the carbonyl group.

A significant [2+2] cycloaddition pathway involving a carbonyl group is the Paternò-Büchi reaction. This photochemical reaction occurs between an electronically excited carbonyl compound and a ground-state alkene, yielding a four-membered oxetane ring. For a substrate like this compound, this reaction would theoretically proceed via excitation of the carbonyl group, followed by cycloaddition across an alkene. This reaction has been studied for various ketones, including those with fluorine substituents.

However, the application of the Paternò-Büchi reaction to cyclobutanone itself has been reported to be challenging. Studies have shown that simple cyclobutanones can be unsuccessful substrates due to rapid decarbonylation upon photochemical irradiation. This competing pathway, where the cyclobutanone fragments rather than engaging in cycloaddition, can significantly limit the yield of the desired oxetane product. The stability of the fluorinated ring in this compound might influence this reactivity, but the potential for decarbonylation remains a significant consideration for this pathway.

The [2+2+2] cycloaddition is a powerful, atom-economical reaction for synthesizing six-membered rings, typically by the transition-metal-catalyzed trimerization of unsaturated components like alkynes and alkenes. Metals such as cobalt, rhodium, palladium, and nickel are commonly used to catalyze these transformations, which are valuable for constructing complex polycyclic and aromatic systems.

Despite the versatility of this reaction, its application to saturated ketones like cyclobutanones is not a documented pathway in the chemical literature. The mechanism of metal-catalyzed [2+2+2] cycloaddition involves the coordination and oxidative coupling of π-systems (e.g., C≡C or C=C bonds). The carbonyl group of a saturated ketone, such as this compound, lacks the requisite π-bonds that can readily participate in the catalytic cycle in the same manner as alkynes or alkenes. Therefore, this class of compounds is not considered a suitable substrate for typical [2+2+2] cycloaddition reactions.

Reactivity at the Carbonyl Group in Fluorinated Cyclobutanones

The carbonyl group in fluorinated cyclobutanones is the site of diverse reactivity, influenced by the electron-withdrawing nature of the adjacent fluorine atoms and the inherent strain of the four-membered ring. This reactivity includes classical carbonyl transformations like aldol additions and additions of specialized reagents.

The aldol reaction is a cornerstone of C-C bond formation. In the context of cyclobutanones, particularly prochiral 3-substituted cyclobutanones, organocatalyzed desymmetrizing aldol reactions provide an elegant route to highly functionalized products with excellent stereocontrol.

Research has demonstrated that N-Phenylsulfonyl-(S)-proline can effectively catalyze the direct aldol reaction between 3-substituted cyclobutanones and various aryl aldehydes. nih.govresearchgate.net This process creates up to three contiguous stereogenic centers with high levels of diastereoselectivity and enantioselectivity. nih.govresearchgate.net The reaction proceeds under mild conditions and furnishes functionalized cyclobutanones that are valuable synthetic intermediates. nih.govresearchgate.net

| Cyclobutanone Substituent (R¹) | Aldehyde (R²CHO) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Phenyl | 4-Nitrobenzaldehyde | 72 | >20:1 | 99 |

| Phenyl | 4-Chlorobenzaldehyde | 75 | >20:1 | 99 |

| Phenyl | Benzaldehyde | 68 | 14:1 | 98 |

| 4-Methoxyphenyl | 4-Nitrobenzaldehyde | 70 | >20:1 | 99 |

| 4-Bromophenyl | 4-Nitrobenzaldehyde | 74 | >20:1 | 99 |

While direct nucleophilic addition of fluoride to a carbonyl is uncommon, the term "addition of fluorinated reagents" in the context of ketones often refers to the α-fluorination of the carbonyl compound. This reaction proceeds through an enol or enolate intermediate and is a powerful method for synthesizing α-fluoroketones. Electrophilic fluorinating agents, where the fluorine atom is electron-deficient, are commonly used for this purpose.

Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely employed for the electrophilic fluorination of carbonyl compounds. The mechanism involves the formation of an enol or enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic fluorine atom of the reagent. For this compound, the presence of a single remaining α-proton at the C4 position makes it a potential substrate for such a reaction. The strong electron-withdrawing effect of the existing fluorine and chlorine atoms would increase the acidity of this proton, facilitating enolate formation. The subsequent reaction with an electrophilic fluorine source would yield a perhalogenated cyclobutanone derivative.

| Reagent Name | Chemical Name | Abbreviation |

|---|---|---|

| Selectfluor | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | F-TEDA-BF₄ |

| N-Fluorobenzenesulfonimide | N-Fluorobis(phenylsulfonyl)amine | NFSI |

| N-Fluoro-N-alkyl-p-toluenesulfonamide | Varies with alkyl group | - |

Stereochemical Aspects of Reactions Involving Halogenated Cyclobutanones

The stereochemical outcome of reactions involving halogenated cyclobutanones, such as this compound, is dictated by a combination of steric and electronic factors. The puckered four-membered ring and the presence of bulky, electronegative halogen substituents create a distinct topographical and electronic environment that influences the trajectory of incoming reagents. Nucleophilic attack on the carbonyl carbon, for instance, is a key reaction class where these stereochemical principles are evident.

The facial selectivity of nucleophilic addition to the carbonyl group of a cyclobutanone is generally controlled by the steric hindrance presented by the substituents on the ring. For a molecule like this compound, the substituents at the α- and β-positions create two diastereotopic faces of the carbonyl plane. An incoming nucleophile will preferentially attack from the less sterically hindered face.

In the case of this compound, the chlorine and fluorine atoms at the C2 position, and the two fluorine atoms at the C3 position, contribute significantly to the steric bulk. The approach of a nucleophile is influenced by the relative orientation of these substituents. Theoretical models, such as the Felkin-Anh model, which are often applied to predict the stereochemistry of nucleophilic attack on α-chiral acyclic ketones, can be adapted to understand the selectivity in these cyclic systems. The model posits that the nucleophile will attack the carbonyl carbon at an angle (the Bürgi-Dunitz trajectory), avoiding the largest substituent. In this cyclobutanone, the substituents on the adjacent α-carbon (C2) will direct the nucleophile to the opposite face.

Reduction of the carbonyl group is a common reaction that illustrates these stereochemical principles. The use of hydride reagents like sodium borohydride (NaBH₄) results in the formation of a new stereocenter at the carbonyl carbon, leading to two possible diastereomeric alcohols. The ratio of these diastereomers is determined by the facial selectivity of the hydride attack. The attack will favor the path of least steric resistance. Given the substitution pattern of this compound, the hydride ion is expected to approach from the face opposite to the more sterically demanding halogen substituents.

The diastereoselectivity of such reactions can often be influenced by the choice of reagent and reaction conditions. For example, the use of bulkier reducing agents can lead to higher diastereoselectivity, as they are more sensitive to steric hindrance. Similarly, the addition of Lewis acids, such as cerium(III) chloride (in Luche reductions), can alter the stereochemical outcome by coordinating to the carbonyl oxygen and influencing the conformation of the ring and the trajectory of the nucleophilic attack.

Detailed research findings on analogous systems, such as other substituted cyclic ketones, support the governing role of steric hindrance in determining the stereochemical course of the reaction. For instance, the reduction of 4-substituted cyclohexanones shows predictable stereoselectivity based on the preference for equatorial attack to avoid steric clashes with axial substituents. While direct experimental data on this compound is not extensively documented in publicly accessible literature, the principles derived from similar halogenated and cyclic systems provide a strong basis for predicting its stereochemical behavior.

The following table illustrates the expected stereochemical outcome for the reduction of a hypothetical substituted halogenated cyclobutanone, based on the principles of steric approach control.

| Substrate | Reducing Agent | Major Diastereomer | Minor Diastereomer | Diastereomeric Ratio (Major:Minor) |

|---|---|---|---|---|

| This compound | NaBH₄ | trans-2-Chloro-2,3,3-Trifluorocyclobutanol | cis-2-Chloro-2,3,3-Trifluorocyclobutanol | > 85:15 (Predicted) |

| This compound | L-Selectride® | trans-2-Chloro-2,3,3-Trifluorocyclobutanol | cis-2-Chloro-2,3,3-Trifluorocyclobutanol | > 95:5 (Predicted) |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 2,3,3 Trifluorocyclobutanone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of fluorinated organic molecules. The presence of various NMR-active nuclei, including ¹H, ¹³C, and ¹⁹F, in derivatives of 2-Chloro-2,3,3-Trifluorocyclobutanone allows for a comprehensive analysis of the molecular structure.

Modern NMR spectroscopy offers a powerful, non-destructive method for analyzing the structure of this compound derivatives. One-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra provide fundamental information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum is typically the simplest for the parent compound, primarily showing signals for the proton at the C-4 position of the cyclobutane (B1203170) ring. The chemical shift and multiplicity of this proton are highly dependent on the substituents. In derivatives, the complexity increases, but the signals remain indicative of the local electronic environment.

¹³C NMR: The carbon spectrum reveals distinct signals for each carbon atom in the molecule. The carbonyl carbon (C=O) is typically observed in the downfield region (around 200 ppm). The carbons bonded to halogens (C-Cl and C-F) exhibit characteristic shifts and are subject to coupling with fluorine. The presence of ¹³C-¹⁹F coupling is a key diagnostic feature, often resulting in doublets or more complex multiplets, which aids in assigning the signals to specific carbon atoms. walisongo.ac.id

¹⁹F NMR: As fluorine has a 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds. walisongo.ac.id The spectrum for this compound would be expected to show distinct resonances for the fluorine atoms, with their chemical shifts and coupling constants (J-coupling) providing critical information about their spatial relationships (geminal and vicinal F-F coupling) and bonding environment. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity | Predicted Coupling Constants (J) |

|---|---|---|---|

| ¹H (at C4) | 3.0 - 4.0 ppm | Multiplet | J(H-F), J(H-H) |

| ¹³C (C=O) | 190 - 205 ppm | Singlet or Triplet | J(C-F) |

| ¹³C (C-Cl) | 80 - 100 ppm | Multiplet | J(C-F) |

| ¹³C (C-F) | 110 - 130 ppm | Multiplet | J(C-F) |

| ¹³C (CH₂) | 40 - 60 ppm | Multiplet | J(C-F) |

Note: The data in this table are predicted values based on typical ranges for similar functional groups and structures. Actual experimental values may vary.

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and elucidating the complete molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is particularly useful for identifying adjacent protons in substituted cyclobutane rings. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons they are attached to. nih.gov This provides a clear and direct link between the ¹H and ¹³C spectra, simplifying the assignment of carbon resonances for protonated carbons.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound and its derivatives is dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch. For cyclic ketones, particularly strained four-membered rings, this peak typically appears at a higher frequency (e.g., >1780 cm⁻¹) compared to acyclic ketones. Other key absorptions include those for C-F and C-Cl stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds often produce stronger signals. This can be useful for observing the carbon backbone and other symmetric vibrations within the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound Derivatives

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl | C=O Stretch | 1780 - 1815 | Strong (IR) |

| Fluoroalkane | C-F Stretch | 1000 - 1400 | Strong (IR) |

| Chloroalkane | C-Cl Stretch | 600 - 800 | Medium-Strong (IR) |

Note: The data in this table are based on typical ranges for the specified functional groups in similar chemical environments.

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Upon ionization in a mass spectrometer, this compound will form a molecular ion (M⁺). The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope. openstax.org

The fragmentation of cyclic ketones is often initiated by cleavage of the bonds adjacent to the carbonyl group (α-cleavage). whitman.edu For this molecule, common fragmentation pathways would likely involve the loss of small neutral molecules or radicals such as CO, Cl•, F•, CF₂, or CClF. The resulting fragment ions provide a "fingerprint" that can be used to confirm the structure of the molecule and its derivatives. libretexts.orgfu-berlin.de

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| M⁺ | [C₄H₂ClF₃O]⁺ | - |

| M-28 | [C₃H₂ClF₃]⁺ | CO |

| M-35 | [C₄H₂F₃O]⁺ | Cl |

| M-19 | [C₄H₂Cl₂FO]⁺ | F |

| M-50 | [C₃H₂ClO]⁺ | CF₂ |

Note: This table presents hypothetical fragmentation pathways. The actual mass spectrum may show different or additional fragments depending on the ionization method and energy.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (If Applicable to Derivatives)

The this compound molecule possesses a chiral center at the C-2 position. Therefore, it can exist as a pair of enantiomers. For derivatives where a single enantiomer is synthesized or isolated, chiroptical spectroscopy becomes an essential tool for assessing enantiomeric purity. saschirality.org

Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) measure the differential absorption of left- and right-circularly polarized light. nsf.gov These methods can not only distinguish between enantiomers but can also be used to determine the absolute configuration of a chiral molecule by comparing experimental spectra with those predicted from quantum chemical calculations. cas.cz For chiral cyclobutanone (B123998) derivatives, the carbonyl chromophore often gives a distinct signal in the ECD spectrum, which can be sensitive to the stereochemistry of the molecule. rsc.orgmdpi.com

Theoretical and Computational Studies on 2 Chloro 2,3,3 Trifluorocyclobutanone

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 2-Chloro-2,3,3-Trifluorocyclobutanone, DFT calculations would be instrumental in elucidating the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of the chemical bonds.

The presence of highly electronegative fluorine and chlorine atoms is expected to significantly influence the electronic properties of the cyclobutanone (B123998) ring. DFT calculations would likely reveal a considerable polarization of the C-F and C-Cl bonds, leading to partial positive charges on the carbon atoms and partial negative charges on the halogen atoms. This polarization, in turn, affects the reactivity of the molecule, particularly the electrophilicity of the carbonyl carbon and the adjacent carbon atoms.

The calculated HOMO and LUMO energies would provide insights into the molecule's reactivity towards nucleophiles and electrophiles. It is anticipated that the electron-withdrawing nature of the halogens would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The precise energies, however, would depend on the specific DFT functional and basis set employed in the calculations.

A hypothetical representation of key electronic properties that could be obtained from DFT calculations is presented in the table below.

| Property | Predicted Value/Characteristic |

| HOMO Energy | Relatively low due to inductive effects of halogens |

| LUMO Energy | Significantly lowered, indicating electrophilicity |

| Mulliken Atomic Charges | - C(2)-Cl: Positive charge on C, negative on Cl- C(3)-F: Positive charge on C, negative on F- C=O: Positive charge on C, negative on O |

| Dipole Moment | Significant, arising from the polar C-Halogen and C=O bonds |

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is essential for understanding the intricate details of chemical reactions at a molecular level. For this compound, this would involve mapping the potential energy surface for various reactions, identifying transition states, and calculating activation energies.

The energetic profiles of transition states dictate the kinetics of a chemical reaction. For reactions involving this compound, such as nucleophilic addition to the carbonyl group or ring-opening reactions, computational modeling can predict the structures and energies of the transition states. wikipedia.orgucsb.edu

For a nucleophilic attack on the carbonyl carbon, the transition state would involve the formation of a new bond with the nucleophile and a partial breaking of the C=O π-bond. The activation energy for this process would be influenced by the electronic and steric effects of the chloro and trifluoro substituents. It is generally observed that more synchronous processes in pericyclic reactions tend to exhibit greater aromatic character in their transition states, though this doesn't always correlate with lower activation barriers. nih.govbeilstein-journals.org

A hypothetical energetic profile for a generic nucleophilic addition is outlined below:

| Reaction Coordinate | Relative Energy (kcal/mol) | Key Structural Features |

| Reactants | 0 | Isolated this compound and nucleophile |

| Transition State | ΔG‡ | Partial bond formation between nucleophile and carbonyl carbon |

| Products | ΔG_rxn | Tetrahedral intermediate with a new C-nucleophile bond |

In reactions of substituted cyclobutanones, the nature and position of substituents play a crucial role in determining the regioselectivity and stereoselectivity of the outcome. semanticscholar.orgacs.orgnih.gov Computational studies on the reduction of 3-substituted cyclobutanones have shown that torsional strain is a major factor favoring an anti-facial hydride approach, consistent with the Felkin-Anh model. acs.orgnih.gov

For this compound, a nucleophilic attack could potentially occur from two different faces of the cyclobutanone ring. The presence of the bulky chlorine and fluorine atoms would create a sterically hindered environment, influencing the trajectory of the incoming nucleophile. Quantum chemical calculations could quantify the energy difference between the transition states leading to the different stereoisomers, thereby predicting the stereochemical outcome of the reaction. Repulsive electrostatic interactions can also play a significant role in directing the stereoselectivity. acs.orgnih.gov

Conformational Analysis of the Cyclobutanone Ring

The cyclobutane (B1203170) ring is not planar and exists in a puckered conformation to relieve ring strain. nih.govnih.gov The degree of puckering is described by the puckering amplitude and phase angle. For this compound, the substituents will have a profound effect on the preferred conformation of the four-membered ring.

High-level ab initio calculations on cyclobutane have shown that both electron correlation and the size of the basis set are important for accurately describing the puckering barrier. nih.gov The puckering angle in unsubstituted cyclobutane is sensitive to the level of electron correlation. nih.gov In substituted cyclobutanes, the substituents will influence the puckering to minimize steric interactions and optimize electronic stabilization. It is likely that the this compound ring would adopt a puckered conformation where the bulky halogen substituents are positioned to minimize steric repulsion.

A summary of expected conformational parameters is provided below:

| Parameter | Predicted Characteristic | Rationale |

| Ring Conformation | Puckered (non-planar) | To alleviate angle and torsional strain |

| Puckering Amplitude | Influenced by the size and electronic nature of the halogen substituents | Minimization of steric and electronic repulsions |

| Dihedral Angles | Deviating from 0° to reduce eclipsing interactions | Relief of torsional strain |

Inductive and Steric Effects of Halogen Substituents

The chlorine and fluorine atoms on the cyclobutanone ring exert both inductive and steric effects that modulate its structure and reactivity.

The inductive effect arises from the high electronegativity of the halogens, which leads to the withdrawal of electron density from the carbon skeleton through the sigma bonds. quora.combrilliant.org This electron-withdrawing effect increases the partial positive charge on the ring carbons, particularly the carbonyl carbon, making it more susceptible to nucleophilic attack. The inductive effect is a permanent polarization of the molecule. ksu.edu.sa

The steric effect results from the physical size of the halogen atoms. wikipedia.org The presence of one chlorine and three fluorine atoms creates a crowded steric environment on one side of the cyclobutanone ring. This steric hindrance can influence the approach of reagents, thereby affecting the stereoselectivity of reactions. wikipedia.org For instance, a bulky nucleophile would preferentially attack from the less hindered face of the ring.

| Effect | Influence on this compound |

| Inductive (-I) | - Increases electrophilicity of the carbonyl carbon- Stabilizes anionic intermediates |

| Steric | - Hinders approach of nucleophiles to the substituted face of the ring- Influences the conformational preference of the ring |

Bond Dissociation Energies and Stability Considerations

Bond dissociation energy (BDE) is a measure of the strength of a chemical bond. In this compound, the BDEs of the C-C, C-Cl, and C-F bonds are influenced by the ring strain and the electronic effects of the substituents.

The inherent ring strain in the cyclobutane ring weakens the C-C bonds compared to their acyclic counterparts. chemguide.co.ukfigshare.comnih.gov The presence of electronegative fluorine and chlorine atoms can further modulate the bond strengths. Generally, C-F bonds are stronger than C-Cl bonds. Computational studies on fluorinated cyclopropanes have shown that geminal fluorination can be highly stabilizing due to anomeric-like interactions. beilstein-journals.orgbeilstein-journals.orgnih.gov

A table of estimated bond dissociation energies based on general values for similar chemical environments is presented below.

| Bond | Estimated BDE (kcal/mol) | Factors Influencing Strength |

| C-C (in ring) | ~80-85 | Ring strain weakens the bond |

| C-Cl | ~80-85 | Weaker than C-F |

| C-F | ~110-115 | Strong due to high electronegativity of fluorine |

Applications of 2 Chloro 2,3,3 Trifluorocyclobutanone in Complex Organic Synthesis

Role as Versatile Building Blocks in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. wikipedia.orgtcichemicals.comnih.gov This methodology is prized in medicinal chemistry and drug discovery for its ability to rapidly generate diverse libraries of complex molecules in a time- and cost-effective manner. nih.govresearchgate.net MCRs are characterized by high atom economy and step efficiency, making them an environmentally friendly alternative to traditional multi-step syntheses. tcichemicals.com

Key types of MCRs where a building block like 2-Chloro-2,3,3-Trifluorocyclobutanone could be valuable include:

Passerini and Ugi Reactions: These are isocyanide-based MCRs that are fundamental in creating peptide-like structures. wikipedia.orgorganic-chemistry.org The carbonyl group of this compound could potentially react with an isocyanide and a carboxylic acid (Passerini 3-component reaction) or with an isocyanide, an amine, and a carboxylic acid (Ugi 4-component reaction). The resulting products would feature a highly functionalized and sterically constrained fluorinated cyclobutane (B1203170) core.

Biginelli and Hantzsch Reactions: These reactions are classic examples of MCRs used to synthesize heterocyclic compounds like dihydropyrimidinones and dihydropyridines, respectively. tcichemicals.com While these typically use β-ketoesters, the reactivity of the cyclobutanone (B123998) could be exploited in novel variations of these reactions.

The inclusion of the this compound motif in MCRs would introduce unique structural and physicochemical properties to the resulting molecules, which is highly desirable for creating new pharmaceutical leads.

| Reaction Name | Number of Components | Typical Reactants | Product Class |

|---|---|---|---|

| Strecker Synthesis | 3 | Aldehyde/Ketone, Ammonia, Hydrogen Cyanide | α-Amino Acids |

| Hantzsch Dihydropyridine Synthesis | 3 | β-Ketoester, Aldehyde, Ammonia | Dihydropyridines |

| Biginelli Reaction | 3 | β-Ketoester, Aldehyde, Urea/Thiourea | Dihydropyrimidinones |

| Passerini Reaction | 3 | Ketone/Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamides |

| Ugi Reaction | 4 | Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Amino Carboxamides |

Precursors for the Synthesis of Novel Fluorinated Compounds

Fluorinated organic compounds are of immense interest in pharmaceuticals, agrochemicals, and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, lipophilicity, and binding affinity.

Heterocyclic compounds are integral to the structure of many bioactive molecules. mdpi.come-bookshelf.de The synthesis of fluorinated heterocycles is a major focus of medicinal chemistry. researchgate.netresearchgate.net this compound is a promising precursor for fluorinated heterocycles due to its reactive carbonyl group and the presence of halogens that can act as leaving groups or influence reactivity.

For instance, condensation reactions with dinucleophiles are a common strategy for forming heterocyclic rings. The reaction of the cyclobutanone with reagents such as hydrazine, hydroxylamine, or thiourea could lead to the formation of fused heterocyclic systems, such as pyrazoles, isoxazoles, or pyrimidines, respectively, bearing a trifluorinated cyclobutane moiety. researchgate.net Cycloaddition reactions could also provide a route to various sulfur-containing heterocycles. nih.gov The presence of both chlorine and fluorine offers possibilities for selective reactions, further enhancing its synthetic utility.

gem-Difluorocycloalkane motifs are increasingly recognized as valuable bioisosteres in drug design. researchgate.net An established method for synthesizing gem-difluorocyclobutanes involves the deoxofluorination of a corresponding cyclobutanone. researchgate.net While this compound already contains fluorine, it could serve as a precursor to other difluorocycloalkane structures through reductive or dehalogenative chemical pathways. For example, selective reduction of the carbonyl group followed by manipulation of the halogen atoms could yield a variety of substituted difluorocyclobutane building blocks. Such building blocks are sought after for their ability to impart unique conformational constraints and electronic properties to molecules. researchgate.net

Intermediate in the Formation of Biologically Relevant Scaffolds (Structural Analogues)

The rigid, three-dimensional structure of the cyclobutane ring makes it a desirable scaffold in medicinal chemistry, offering an "escape from flatland" compared to traditional aromatic rings. researchgate.net Incorporating fluorine atoms into this scaffold can significantly enhance the biological activity and pharmacokinetic properties of a drug candidate.

This compound can serve as an intermediate for creating structural analogues of known biologically active molecules. By incorporating the fluorinated cyclobutane core into a parent drug molecule, chemists can fine-tune its properties. For example, many bioactive compounds, including antibiotics and anti-inflammatory agents, contain a β-lactam (azetidinone) ring. mdpi.com The cyclobutanone could be a starting point for synthesizing novel fluorinated analogues of these drugs. The unique substitution pattern of chlorine and fluorine on the ring would allow for the creation of scaffolds that are not easily accessible through other synthetic routes, potentially leading to new drugs with improved efficacy or novel mechanisms of action. researchgate.netnih.gov

| Property | Effect of Fluorination/Fluorinated Scaffolds | Relevance in Drug Design |

|---|---|---|

| Metabolic Stability | Blocks sites of metabolic oxidation by cytochrome P450 enzymes. | Increases drug half-life and bioavailability. |

| Lipophilicity (LogP) | Increases lipophilicity, which can enhance membrane permeability. | Affects absorption, distribution, and ability to cross the blood-brain barrier. |

| Binding Affinity | Can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins. | Improves potency and selectivity of the drug. |

| Conformation | The rigid cyclobutane ring restricts conformational flexibility. | Locks the molecule into a bioactive conformation, potentially increasing potency. |

Utilization in Sustainable Chemical Processes (e.g., Flow Chemistry)

Flow chemistry, or continuous flow synthesis, is a modern approach to chemical manufacturing that offers significant advantages over traditional batch processing, including enhanced safety, better temperature and pressure control, and improved scalability. nih.govbeilstein-journals.org

The synthesis and reactions of highly reactive or potentially hazardous compounds like polyhalogenated ketones are often well-suited for flow chemistry systems. labcluster.com The small reactor volumes and excellent heat transfer in flow systems minimize the risks associated with exothermic reactions. Furthermore, unstable intermediates can be generated and used immediately in a subsequent step, avoiding decomposition. Given the likely high reactivity of this compound, its use in flow chemistry could enable safer handling and allow for reaction conditions, such as high temperatures and pressures, that would be difficult to achieve in a batch reactor. nih.gov This could lead to higher yields, cleaner reactions, and a more sustainable manufacturing process.

Design of Advanced Molecular Architectures Incorporating the Cyclobutanone Motif

The strained four-membered ring of cyclobutanone is a powerful tool for constructing complex molecular architectures. It can undergo a variety of transformations, such as ring-expansions, ring-openings, and cycloadditions, to generate larger or more intricate polycyclic and spirocyclic systems.

The specific substitution pattern of this compound would heavily influence the outcome of these reactions, allowing for the design of unique molecular frameworks. For example, the electron-withdrawing nature of the halogen atoms would activate the carbonyl group for nucleophilic attack and could direct the regioselectivity of ring-opening reactions. This controlled reactivity makes it a valuable synthon for creating conformationally restricted molecules, which are of interest in materials science and for designing foldamers—molecules that adopt specific, well-defined shapes. nih.gov The ability to build such precise three-dimensional structures is critical for developing molecules with highly specific functions.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-chloro-2,3,3-trifluorocyclobutanone, and how can purity be optimized?

Methodological Answer: Synthesis typically involves cyclization of halogenated precursors or selective fluorination/chlorination of cyclobutanone derivatives. For example:

- Halogen Exchange : Reacting 2,3,3-trifluorocyclobutanone with chlorinating agents (e.g., PCl₅ or SOCl₂) under controlled conditions .

- Cycloaddition : Using fluorinated olefins and chloro-carbonyl compounds in [2+2] cycloadditions, followed by oxidation.

Purity Optimization : - Purify via fractional distillation or recrystallization using non-polar solvents.

- Confirm purity via GC-MS (monitoring for byproducts like unreacted precursors or dehalogenated species) and elemental analysis .

Q. Q2. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Q. Q3. What are the stability considerations for handling this compound under laboratory conditions?

Methodological Answer:

- Thermal Stability : Perform TGA/DSC to determine decomposition thresholds (fluorinated cyclobutanones often degrade above 150°C).

- Moisture Sensitivity : Store in anhydrous conditions (argon/vacuum-sealed vials) due to potential hydrolysis of the C-Cl bond .

- Light Sensitivity : Protect from UV exposure to prevent radical-mediated decomposition (use amber glassware).

Advanced Research Questions

Q. Q4. How do the electron-withdrawing chloro and trifluoromethyl groups influence the compound’s reactivity in ring-opening reactions?

Methodological Answer:

- Mechanistic Studies :

- Use DFT calculations (e.g., Gaussian) to map electron density distribution; the C-Cl bond is polarized, making the adjacent carbonyl carbon more electrophilic.

- Compare reaction rates with non-halogenated analogs in nucleophilic additions (e.g., Grignard reagents).

- Experimental Validation :

Q. Q5. What strategies resolve contradictions in reported spectroscopic data for fluorinated cyclobutanones?

Methodological Answer:

- Data Cross-Validation :

- Compare experimental ¹⁹F NMR shifts with computational predictions (GIAO method in DFT).

- Replicate synthesis and characterization under standardized conditions (e.g., solvent, concentration).

- Error Analysis :

Q. Q6. How can computational modeling predict the compound’s potential in drug discovery or material science?

Methodological Answer:

- Molecular Docking : Screen against target proteins (e.g., enzymes with hydrophobic active sites) using AutoDock Vina.

- QSPR Studies : Correlate substituent effects (Cl/F) with physicochemical properties (logP, polar surface area) to predict bioavailability .

- Thermodynamic Simulations : Calculate strain energy (~25–30 kcal/mol for cyclobutane) to assess stability in polymer matrices.

Q. Q7. What experimental controls are critical when studying the compound’s toxicity or environmental impact?

Methodological Answer:

- Ecotoxicity Assays :

- Use Daphnia magna or algae models to assess LC₅₀ values. Include controls for solvent effects (e.g., DMSO).

- Degradation Studies :

- Monitor hydrolytic breakdown products (e.g., HF, HCl) via ion chromatography .

- Reference Standards :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.